molecular formula C12H22O3S B3925113 (1-Butylsulfanyl-3-prop-2-enoxypropan-2-yl) acetate

(1-Butylsulfanyl-3-prop-2-enoxypropan-2-yl) acetate

Cat. No.: B3925113
M. Wt: 246.37 g/mol
InChI Key: FKFPXAYBAAROLX-UHFFFAOYSA-N
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Description

(1-Butylsulfanyl-3-prop-2-enoxypropan-2-yl) acetate is an organic compound with a complex structure that includes a butylsulfanyl group, a prop-2-enoxy group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butylsulfanyl-3-prop-2-enoxypropan-2-yl) acetate typically involves multiple steps. One common method includes the reaction of 1-butylthiol with 3-chloro-1,2-propanediol to form 1-butylsulfanyl-3-chloropropan-2-ol. This intermediate is then reacted with allyl alcohol under basic conditions to yield 1-butylsulfanyl-3-prop-2-enoxypropan-2-ol. Finally, acetylation of this compound with acetic anhydride produces this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(1-Butylsulfanyl-3-prop-2-enoxypropan-2-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The prop-2-enoxy group can participate in nucleophilic substitution reactions, where the allylic position is particularly reactive.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Butylsulfanyl-3-prop-2-enoxypropan-2-yl) acetate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of sulfanyl and acetate groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the sulfanyl group could impart bioactivity, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Butylsulfanyl-3-prop-2-enoxypropan-2-yl) acetate involves its interaction with molecular targets through its functional groups. The sulfanyl group can form disulfide bonds, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butylsulfanyl-3-prop-2-enylbenzene: Similar structure but with a benzene ring instead of an acetate group.

    3-(tert-Butylsulfanyl)-1-(4-chlorobenzyl)-5-(propan-2-yl)-1H-indole: Contains a sulfanyl group and an indole structure.

    1-Ethoxypropan-2-yl acetate: Similar acetate group but with an ethoxy group instead of a sulfanyl group.

Uniqueness

(1-Butylsulfanyl-3-prop-2-enoxypropan-2-yl) acetate is unique due to the combination of its sulfanyl, prop-2-enoxy, and acetate groups

Properties

IUPAC Name

(1-butylsulfanyl-3-prop-2-enoxypropan-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3S/c1-4-6-8-16-10-12(15-11(3)13)9-14-7-5-2/h5,12H,2,4,6-10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFPXAYBAAROLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(COCC=C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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